Disilane, pentamethylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, pentamethylphenyl- is an organosilicon compound with the molecular formula C₁₁H₂₀Si₂. It is characterized by the presence of a disilane (Si–Si) bond and a pentamethylphenyl group. This compound is part of a broader class of disilanes, which are known for their unique electronic and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disilane, pentamethylphenyl- can be synthesized through various methods. One common approach involves the reaction of pentamethylphenylsilane with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the Si–Si bond .
Industrial Production Methods
In industrial settings, the production of disilane, pentamethylphenyl- often involves high-pressure techniques and the use of specialized equipment to handle the reactive intermediates. The process may also include purification steps to isolate the desired compound from by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Disilane, pentamethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanols or siloxanes.
Reduction: Reduction reactions can convert disilane, pentamethylphenyl- into simpler silanes.
Substitution: The Si–Si bond can participate in substitution reactions, where one of the silicon atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disilane, pentamethylphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which disilane, pentamethylphenyl- exerts its effects involves the unique electronic structure of the Si–Si bond. The bond exhibits σ-electron delocalization, which allows for interactions with other molecular systems. This delocalization can influence the compound’s reactivity and its ability to participate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Disilane, pentamethylphenyl- can be compared with other disilanes, such as:
Tetramethyldisilane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Hexamethyldisilane: Another related compound with distinct electronic properties due to the presence of additional methyl groups.
The uniqueness of disilane, pentamethylphenyl- lies in its pentamethylphenyl group, which imparts specific electronic and steric characteristics that differentiate it from other disilanes .
Eigenschaften
CAS-Nummer |
1130-17-2 |
---|---|
Molekularformel |
C11H20Si2 |
Molekulargewicht |
208.45 g/mol |
IUPAC-Name |
dimethyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C11H20Si2/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI-Schlüssel |
IVLANTKDSMBTNH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.